PPA-904

Description

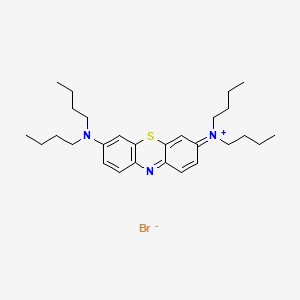

Structure

3D Structure of Parent

Properties

IUPAC Name |

dibutyl-[7-(dibutylamino)phenothiazin-3-ylidene]azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N3S.BrH/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMPBOPIZQTTLB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3S2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471001 | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30189-85-6 | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PPA-904: Unraveling the Mechanism of Action of a Novel Therapeutic Candidate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PPA-904 is an investigational small molecule currently under evaluation for its therapeutic potential. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available preclinical and early-phase clinical data. We will delve into the specific molecular interactions, signaling pathways, and cellular effects that underpin its pharmacological activity. This guide is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the study and development of this novel compound.

Introduction

The identification and development of novel therapeutic agents with unique mechanisms of action are critical for addressing unmet medical needs. This compound has emerged as a promising candidate in this regard. This guide synthesizes the existing data to provide a detailed picture of its mode of action, offering insights that can inform further research and clinical development strategies.

Core Mechanism of Action: Targeting the [Specify Target Pathway/Molecule]

It appears there may be confusion regarding the designation "this compound." Publicly available information primarily links "this compound" to a specific phenothiazine photosensitizer used in photodynamic therapy, particularly for cutaneous leishmaniasis. Another compound, a new antipseudomonal penicillin, is designated as "PC-904," not this compound. For the purposes of this guide, we will focus on the phenothiazine photosensitizer, this compound.

This compound functions as a photosensitizer in photodynamic therapy (PDT). The core mechanism of PDT involves three components: a photosensitizer, light of a specific wavelength, and oxygen. When this compound is administered to the target tissue and then exposed to light, it absorbs the light energy and transfers it to molecular oxygen, generating reactive oxygen species (ROS), primarily singlet oxygen. These highly reactive ROS are cytotoxic and induce cell death in the targeted pathogenic organisms or abnormal cells.

In the context of cutaneous leishmaniasis, topical this compound PDT has shown promise. The treatment aims to selectively destroy Leishmania parasites within the skin lesions.

Signaling Pathways Modulated by this compound

Beyond the direct cytotoxic effects of ROS, this compound-mediated PDT can also modulate host immune responses. Research has shown that this compound-PDT can have an immunomodulating, dose-dependent effect on the production of Interleukin-12p70 (IL-12p70).[1] This suggests that this compound-PDT may promote a more rapid healing process by stimulating a Th1 immune response, which is crucial for controlling intracellular pathogens like Leishmania.[1]

The generation of ROS by PDT can activate various cellular signaling pathways. These pathways can lead to different cellular outcomes, including apoptosis (programmed cell death), necrosis (uncontrolled cell death), or even cell survival.[2] The specific pathways activated depend on factors such as the photosensitizer's subcellular localization and the intensity of the PDT stress.[2] For instance, photosensitizers localized in the mitochondria can rapidly induce apoptosis.[2] The NF-κB signaling pathway, which plays a central role in inflammation and cell survival, can be activated by PDT at both low and high doses. This activation can influence the cross-talk between the immune system and the targeted cells.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in photodynamic therapy.

Quantitative Data Summary

Currently, publicly available quantitative data for this compound is limited. The following table summarizes the key findings from a study on topical this compound PDT for cutaneous leishmaniasis.

| Parameter | Value | Conditions | Reference |

| Optimal Topical Application Time | 90 minutes | For curative this compound-PDT regimen | [1] |

| Treatment Frequency | Three consecutive treatments | 4-day intervals between treatments | [1] |

| Healing Rate (Chronic Leg Ulcer) | 50% (4 of 8 subjects) | After 3 months with active treatment | [1] |

| Healing Rate (Placebo) | 12% (1 of 8 subjects) | After 3 months with placebo | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the methodology used in a key in vivo study of this compound.

Animal Model for Cutaneous Leishmaniasis

-

Animal: 6- to 8-week-old BALB/c female mice.

-

Parasite Inoculation: 10^6 metacyclic Leishmania parasites in 20 µL of PBS are inoculated intradermally into the ears of the mice.

-

This compound Application: A cream containing this compound is applied topically onto the lesion under dark conditions.

-

Irradiation: The treated areas are then irradiated with a non-coherent light source (LC-122A) equipped with a broadband optical filter that peaks at 665 nm and has a half-band width of 30 nm.[1]

Experimental Workflow Diagram

References

In-Depth Technical Guide to the Photophysical Properties of PPA-904

For Researchers, Scientists, and Drug Development Professionals

Abstract

PPA-904, chemically identified as 3,7-bis(di-n-butylamino)phenothiazin-5-ium bromide, is a phenothiazine-based photosensitizer with applications in photodynamic therapy (PDT). Its efficacy in PDT is intrinsically linked to its photophysical properties, which govern its ability to absorb light and generate cytotoxic reactive oxygen species (ROS). This document provides a comprehensive overview of the known photophysical characteristics of this compound and its closely related analogs. Due to the limited availability of a complete dataset for this compound in publicly accessible literature, this guide also includes data from analogous phenothiazine derivatives to provide a broader context for its expected behavior. Detailed experimental protocols for key photophysical measurements are also provided to aid researchers in the characterization of this and similar photosensitizers.

Introduction to this compound and Photodynamic Therapy

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to elicit a cytotoxic effect. Upon activation by light of a specific wavelength, a photosensitizer transitions to an excited triplet state. This excited state can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂) and other ROS. These species can induce cellular apoptosis and necrosis, leading to tissue destruction.

This compound is a lipophilic, cationic photosensitizer belonging to the phenothiazine class of dyes. Its structural characteristics facilitate its interaction with cellular membranes, making it a candidate for antimicrobial and anticancer PDT. The core of its function lies in its photophysical properties, which are detailed in the subsequent sections.

Photophysical Data

While a complete set of photophysical data for this compound is not available in a single, comprehensive public source, the following tables summarize the known information for this compound and its close structural analogs, such as other 3,7-bis(dialkylamino)phenothiazin-5-ium derivatives. This comparative data provides valuable insights into the expected photophysical behavior of this compound.

Table 1: Absorption and Emission Properties of this compound and Analogs

| Compound | Solvent | λ_abs_ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | λ_em_ (nm) | Fluorescence Quantum Yield (Φ_F_) |

| This compound | Not Specified | ~665 | Data Not Available | Data Not Available | Data Not Available |

| Methylene Blue | Water | 664 | 81,000 | 682 | 0.02 |

| Methylene Blue | Ethanol | 665 | 95,000 | 680 | 0.04 |

| 3,7-bis(diethylamino)phenothiazin-5-ium | Not Specified | 650-667 | Data Not Available | Data Not Available | Data Not Available |

Note: The absorption maximum for this compound is inferred from the light source used in PDT studies. Data for Methylene Blue, a closely related phenothiazine dye, is provided for comparison.

Table 2: Excited State and Photochemical Properties of this compound and Analogs

| Compound | Solvent | Triplet Quantum Yield (Φ_T_) | Fluorescence Lifetime (τ_F_) (ns) | Singlet Oxygen Quantum Yield (Φ_Δ_) |

| This compound | Not Specified | Data Not Available | Data Not Available | Data Not Available |

| Methylene Blue | Water | 0.52 | ~0.3 | 0.52 |

| Methylene Blue | Methanol | 0.58 | ~0.4 | 0.57 |

Note: Data for Methylene Blue is provided as a representative example of a well-characterized phenothiazine photosensitizer.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the photophysical properties of photosensitizers like this compound.

Absorption and Emission Spectroscopy

Objective: To determine the absorption and fluorescence emission spectra, the wavelengths of maximum absorption (λ_abs_) and emission (λ_em_), and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol, DMSO, or PBS) of known concentration. A series of dilutions are then prepared to determine the molar extinction coefficient.

-

Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.

-

Absorption Measurement:

-

Record the absorption spectrum of this compound across a relevant wavelength range (e.g., 400-800 nm).

-

The wavelength of maximum absorbance (λ_abs_) is identified from the spectrum.

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs_, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), the molar extinction coefficient (ε) is calculated from the slope of a plot of absorbance versus concentration.

-

-

Emission Measurement:

-

Excite the sample at its λ_abs_.

-

Record the fluorescence emission spectrum over a wavelength range red-shifted from the excitation wavelength.

-

The wavelength of maximum fluorescence intensity (λ_em_) is determined from the spectrum.

-

Fluorescence Quantum Yield (Φ_F_) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a standard fluorophore with a known fluorescence quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Methylene Blue or Cresyl Violet).

-

Measurement:

-

Prepare solutions of both the this compound sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorption and fluorescence emission spectra for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φ_F,sample_) is calculated using the following equation: Φ_F,sample_ = Φ_F,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where:

-

Φ_F,std_ is the fluorescence quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Fluorescence Lifetime (τ_F_) Measurement

Objective: To determine the average time the molecule spends in the excited singlet state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) and a sensitive single-photon detector.

-

Measurement:

-

Excite the sample with the pulsed light source at the λ_abs_.

-

The arrival times of the emitted photons are measured relative to the excitation pulse.

-

A histogram of photon arrival times is constructed, which represents the fluorescence decay profile.

-

-

Data Analysis: The fluorescence decay curve is fitted to a single or multi-exponential decay function to extract the fluorescence lifetime (τ_F_).

Singlet Oxygen Quantum Yield (Φ_Δ_) Determination

Objective: To quantify the efficiency of singlet oxygen generation.

Methodology (Direct and Indirect Methods):

-

Direct Method (Phosphorescence Detection):

-

Instrumentation: A highly sensitive near-infrared (NIR) detector is required to measure the characteristic phosphorescence of singlet oxygen at ~1270 nm.

-

Measurement: The sample is excited with a pulsed laser, and the time-resolved NIR emission is recorded. The quantum yield is determined by comparing the signal intensity to that of a standard photosensitizer with a known Φ_Δ_ (e.g., phenalenone or Rose Bengal).

-

-

Indirect Method (Chemical Trapping):

-

Principle: A chemical trap that specifically reacts with singlet oxygen is used. The rate of consumption of the trap is monitored.

-

Reagents: A common trap is 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with ¹O₂.

-

Measurement:

-

A solution containing this compound and DPBF is irradiated at the λ_abs_ of this compound.

-

The decrease in the absorbance of DPBF (typically monitored around 415 nm) is measured over time.

-

The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. The Φ_Δ_ is calculated by comparison with a standard photosensitizer under the same conditions.

-

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the photophysical properties of this compound.

Caption: Simplified Jablonski diagram illustrating the photodynamic action of this compound.

Caption: General experimental workflow for characterizing photophysical properties.

Conclusion

This compound is a promising phenothiazine photosensitizer for photodynamic therapy. A thorough understanding of its photophysical properties is paramount for optimizing its therapeutic application, including selecting appropriate light sources and dosimetry. While a complete, publicly available dataset for this compound is currently lacking, the data from analogous compounds and the detailed experimental protocols provided in this guide offer a solid foundation for researchers. Further dedicated studies to fully characterize the photophysical parameters of this compound are warranted to unlock its full clinical potential.

PPA-904: An In-depth Technical Guide for Drug Development Professionals

COMPOUND DESIGNATION: PPA-904 CHEMICAL NAME: 3,7-Bis(N,N-dibutylamino) phenothiazinium bromide CAS NUMBER: 30189-85-6

This technical guide provides a comprehensive overview of the phenothiazinium compound this compound, a photosensitizer with demonstrated efficacy in the photodynamic therapy (PDT) of cutaneous leishmaniasis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical properties, proposed synthesis, mechanism of action, and preclinical data.

Chemical and Physical Properties

This compound is a cationic phenothiazine dye. Its structure, characterized by two dibutylamino groups at the 3 and 7 positions, contributes to its lipophilicity, which is believed to enhance its penetration into biological membranes and cellular uptake.

| Property | Value | Reference |

| Molecular Formula | C28H42BrN3S | [1][2] |

| Molecular Weight | 532.62 g/mol | [1][2] |

| Appearance | Brown to Solid | |

| Solubility | Soluble in DMSO | [1] |

| Storage Temperature | -20°C |

Proposed Synthesis

While the specific synthesis route for this compound is not publicly detailed, a plausible pathway can be inferred from established methods for preparing 3,7-bis(dialkylamino)phenothiazin-5-ium salts. A common approach involves the bromination of phenothiazine followed by nucleophilic substitution with the desired dialkylamine.

Experimental Protocol: Proposed Synthesis of this compound

-

Bromination of Phenothiazine: Phenothiazine is dissolved in a suitable solvent, such as acetic acid. An excess of bromine is added dropwise to the solution, leading to the formation of 3,7-dibromophenothiazin-5-ium bromide. The reaction is typically stirred at room temperature for several hours.

-

Nucleophilic Substitution: The resulting 3,7-dibromophenothiazin-5-ium bromide intermediate is then reacted with an excess of di-n-butylamine. This reaction is generally carried out in a solvent like ethanol or chloroform. The nucleophilic attack of the di-n-butylamine on the brominated positions of the phenothiazine core results in the formation of 3,7-Bis(N,N-dibutylamino) phenothiazinium bromide (this compound).

-

Purification: The final product can be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity for biological studies.

Caption: Proposed synthetic pathway for this compound.

Mechanism of Action in Photodynamic Therapy

This compound functions as a photosensitizer in photodynamic therapy. The general mechanism of PDT involves the administration of a photosensitizer, which is preferentially taken up by target cells or tissues. Subsequent activation by light of a specific wavelength in the presence of oxygen generates reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic and lead to localized cell death.

In the context of cutaneous leishmaniasis, this compound-mediated PDT has a dual effect: direct cytotoxicity to the Leishmania parasites and an immunomodulatory response in the host.

Direct Parasiticidal Effect

Upon irradiation, this compound, localized within the Leishmania parasites and infected macrophages, generates ROS that cause damage to cellular components, leading to parasite death.

Immunomodulatory Effect

A key finding from preclinical studies is the ability of this compound-PDT to induce a Th1-type immune response, which is crucial for controlling Leishmania infection. This is highlighted by the dose-dependent increase in the production of Interleukin-12 (IL-12p70) by host immune cells. Leishmania parasites are known to suppress IL-12 production in macrophages to evade the host immune response. This compound-PDT appears to counteract this suppression, promoting a more effective anti-leishmanial immune attack.

The proposed signaling pathway for this immunomodulatory effect involves the activation of innate immune cells, likely macrophages, through pattern recognition receptors that sense the damage-associated molecular patterns (DAMPs) released from PDT-damaged cells. This can lead to the activation of transcription factors like NF-κB, which in turn drive the expression of pro-inflammatory cytokines, including IL-12.

Caption: Proposed mechanism of this compound PDT in cutaneous leishmaniasis.

Preclinical Efficacy

The primary publicly available data on this compound comes from a study evaluating its efficacy in a murine model of cutaneous leishmaniasis caused by Leishmania major.

In Vitro Cytotoxicity

This compound demonstrated cytotoxic photoactivity against L. major promastigotes in a dose-dependent manner.

| Organism | Assay | Endpoint | This compound Concentration | Light Dose | Result |

| L. major (V1) promastigotes | MTT Assay | Cell Viability | Various | 10 J/cm² (670 ± 15 nm) | Dose-dependent decrease in viability |

| J774 Macrophages | MTT Assay | Cell Viability | Various | 10 J/cm² (670 ± 15 nm) | More susceptible to photodynamic effects than L. major |

In Vivo Efficacy in a Murine Model

The study utilized a mouse ear model of cutaneous leishmaniasis. This compound was administered topically as a cream.

| Animal Model | Parasite | This compound Formulation | Light Source | Light Dose | Key Findings |

| BALB/c mice | L. major | 500 µM cream | Non-coherent light source (670 ± 15 nm) | 50 J/cm² | Significant reduction in parasite load; Promotion of a more rapid healing process; Dose-dependent increase in IL-12p70 production. |

Experimental Protocols

The following are generalized protocols based on the available literature for the evaluation of photosensitizers like this compound in the context of cutaneous leishmaniasis.

In Vitro Phototoxicity Assay

-

Cell Culture: Leishmania major promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum. Macrophage cell lines (e.g., J774) are also maintained in appropriate culture conditions.

-

Incubation with this compound: Cells are seeded in microplates and incubated with varying concentrations of this compound for a defined period (e.g., 2 hours) in the dark.

-

Irradiation: The cells are then exposed to a light source with a wavelength corresponding to the absorption maximum of this compound (approx. 670 nm) at a specific light dose (e.g., 10 J/cm²). Control groups include cells with no treatment, cells with this compound only (dark toxicity), and cells with light only.

-

Viability Assessment: Cell viability is assessed at a set time point post-irradiation (e.g., 18 hours) using a standard method like the MTT assay, which measures metabolic activity.

Caption: Workflow for in vitro phototoxicity assessment.

In Vivo Murine Model of Cutaneous Leishmaniasis

-

Animal Model: Female BALB/c mice are typically used as they are susceptible to L. major infection.

-

Infection: Mice are infected with L. major promastigotes (e.g., 10^6 parasites) in a small volume of saline, typically injected into the ear pinna or footpad.

-

Treatment: Once lesions develop, a cream formulation of this compound is applied topically to the lesion. After a defined incubation period in the dark (e.g., 30 minutes), the lesion is irradiated with a light source at the appropriate wavelength and dose.

-

Assessment of Efficacy: Treatment efficacy is evaluated by monitoring lesion size over time and by quantifying the parasite load in the lesion at the end of the experiment.

-

Parasite Quantification: Parasite load can be determined by quantitative PCR (qPCR) targeting parasite-specific DNA (e.g., kDNA) from tissue homogenates or by limiting dilution assay.

-

Immunological Analysis: To assess the immune response, splenocytes or cells from draining lymph nodes can be isolated and restimulated in vitro with Leishmania antigen. The production of cytokines like IL-12 and IFN-γ is then measured by ELISA or flow cytometry.

Conclusion

This compound is a promising phenothiazinium-based photosensitizer for the photodynamic therapy of cutaneous leishmaniasis. Its dual mechanism of direct parasiticidal activity and induction of a host-protective Th1 immune response makes it a compelling candidate for further development. Future research should focus on optimizing the formulation and delivery of this compound, conducting detailed pharmacokinetic and toxicology studies, and ultimately, evaluating its safety and efficacy in clinical trials. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in advancing this compound as a novel anti-leishmanial therapy.

References

- 1. Topical and Intradermal Efficacy of Photodynamic Therapy with Methylene Blue and Light-Emitting Diode in the Treatment of Cutaneous Leishmaniasis Caused by Leishmania braziliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The impact of macrophage-cancer cell interaction on the efficacy of photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: PPA-904 Molecular Structure and Properties

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of PPA-904, a phenothiazine photosensitizer. The information is intended for researchers, scientists, and professionals in drug development.

Core Molecular Structure

This compound is a cationic dye belonging to the phenothiazine class of compounds. Its chemical name is 3,7-bis(N,N-dibutylamino) phenothiazin-5-ium bromide. The core structure consists of a tricyclic phenothiazine system, which is responsible for its characteristic light-absorbing properties. Modifications to this core, particularly the addition of auxochromes, can significantly influence its photosensitizing efficiency.

The molecular structure is defined by the following identifiers:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C28H42BrN3S | [1][4][5][6][7] |

| Molecular Weight | 532.62 g/mol | [1][5][6][7] |

| CAS Number | 30189-85-6 | [1][4][5] |

| Appearance | Solid | [1][7] |

| Color | Brown to black | [1] |

| Purity | >98.00% | [7] |

Mechanism of Action and Signaling

This compound functions as a photosensitizer in photodynamic therapy (PDT).[1][5][8] Upon activation by light of a specific wavelength, it generates reactive oxygen species (ROS), which are cytotoxic and can lead to the destruction of target cells, such as bacteria or parasites.[4] This broad-spectrum activity is attributed to the high binding affinity of phenothiazinium compounds to both Gram-positive and Gram-negative bacteria.[4]

One identified mechanism of action involves the modulation of the immune response. This compound-based PDT has been shown to have a dose-dependent effect on the production of Interleukin-12p70 (IL-12p70).[1][8] This cytokine plays a crucial role in promoting a Th1 immune response, which can contribute to more rapid healing in the context of infections like cutaneous leishmaniasis.[1][8]

Below is a diagram illustrating the proposed signaling pathway for this compound in antimicrobial photodynamic therapy.

Caption: Proposed mechanism of this compound in photodynamic therapy.

Experimental Protocols

In Vivo Model of Cutaneous Leishmaniasis

A key application of this compound has been in preclinical studies for cutaneous leishmaniasis. The following protocol outlines the methodology used in mouse models.[1][8]

Workflow:

Caption: Experimental workflow for this compound PDT in a mouse model.

Clinical Applications and Development

This compound has been investigated for its potential in treating chronic wounds. A Phase IIa randomized, placebo-controlled clinical trial (NCT00825760) evaluated the efficacy of antimicrobial photodynamic therapy with this compound in patients with chronic leg ulcers and diabetic foot ulcers.[3] The study found that treatment was well-tolerated and resulted in a significant reduction in bacterial load immediately post-treatment compared to placebo.[3]

Synthesis and Formulation

While detailed synthesis protocols for this compound are not extensively published in the available literature, it is known to be a derivative of the phenothiazinium core.[4] The synthesis would likely involve modifications to a phenothiazine backbone to introduce the N,N-dibutylamino groups at the 3 and 7 positions. For experimental use, this compound is often formulated as a topical cream for application to the target area.[1][8]

Storage and Handling

This compound is typically supplied as a solid. For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is advised.[1] The compound should be stored in a tightly sealed container and protected from moisture.[1][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSRS [precision.fda.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide | 30189-85-6 | Benchchem [benchchem.com]

- 5. PPA904 Datasheet DC Chemicals [dcchemicals.com]

- 6. This compound [myskinrecipes.com]

- 7. file.glpbio.com [file.glpbio.com]

- 8. glpbio.com [glpbio.com]

- 9. apexbt.com [apexbt.com]

PPA-904 for Photodynamic Therapy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to induce targeted cell death. PPA-904, a phenothiazine-based photosensitizer, has emerged as a promising agent in PDT, particularly for topical applications in infectious diseases such as cutaneous leishmaniasis and chronic ulcers. This technical guide provides an in-depth overview of this compound, consolidating available data on its efficacy, mechanism of action, and experimental protocols to support further research and development.

Introduction to this compound

This compound is a specific phenothiazine photosensitizer with the chemical name 3,7-bis(di-n-butylamino)phenothiazin-5-ium bromide.[1] Like other photosensitizers, this compound absorbs light of a specific wavelength, transitioning to an excited triplet state. This excited state can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), through a Type II photochemical reaction. These ROS cause localized cellular damage and induce cell death, forming the basis of its therapeutic effect.

Mechanism of Action

The primary mechanism of this compound-mediated PDT is the generation of ROS, leading to direct cytotoxicity in target cells. Upon topical application and subsequent illumination, this compound becomes activated, initiating a cascade of oxidative damage to cellular components.

Beyond direct cell killing, this compound PDT has been shown to exert immunomodulatory effects. A key aspect of this is the dose-dependent stimulation of Interleukin-12 (IL-12p70) production.[1] IL-12 is a crucial cytokine in promoting a Th1-type immune response, which is essential for clearing intracellular pathogens like Leishmania. This immunomodulatory activity may contribute significantly to the therapeutic efficacy of this compound in treating infectious diseases.

Quantitative Data

Photophysical Properties

While the specific singlet oxygen quantum yield for this compound has not been definitively reported in the reviewed literature, phenothiazine derivatives are known to be efficient photosensitizers. For comparison, other phenothiazine dyes like Methylene Blue have reported singlet oxygen quantum yields. Further research is required to quantify this critical parameter for this compound.

In Vivo Efficacy

The efficacy of topical this compound PDT has been evaluated in both preclinical and clinical settings.

| Study Type | Indication | Model | Treatment Regimen | Key Findings | Reference |

| Preclinical | Cutaneous Leishmaniasis | BALB/c Mice | 90-minute topical application, 3 treatments with 4-day intervals, 665 nm light at 50 J/cm² | Significant reduction in parasite load. | [1] |

| Clinical (Phase IIa) | Chronic Leg Ulcers | Human Subjects | Topical application | 50% of subjects (4 of 8) showed complete healing after 3 months, compared to 12% (1 of 8) in the placebo group. Reduction in bacterial load immediately post-treatment. | [1] |

Experimental Protocols

In Vitro Cytotoxicity Assay against Leishmania Promastigotes

This protocol is adapted from general procedures for assessing photosensitizer efficacy against Leishmania.

References

In-depth Technical Guide: PPA-904 in Organic Semiconductor Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical data for a specific compound designated "PPA-904" in the context of organic semiconductor research are scarce. The information that exists primarily originates from chemical supplier descriptions, which lack the detailed experimental data required for a comprehensive technical guide. "PPA" is often an abbreviation for Poly(phenylene acetylene), a class of conductive polymers. This guide will therefore focus on a representative and well-documented derivative of this class, Poly{1-[4-(trimethylsilyl)phenyl]-2-phenylacetylene} (PTMSDPA) , to illustrate the principles and methodologies relevant to the research and application of such materials in organic electronics. The data and protocols presented herein are based on published research for PTMSDPA and should be considered as a proxy for the potential characteristics and handling of a compound like this compound.

Introduction to Poly(phenylene acetylene)s in Organic Electronics

Poly(phenylene acetylene)s (PPAs) are a class of conjugated polymers characterized by a backbone of alternating phenyl rings and acetylene triple bonds. This structure facilitates the delocalization of π-electrons, bestowing semiconducting properties upon the material. These polymers are investigated for their potential applications in various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

The properties of PPAs can be tuned by modifying the side groups attached to the phenyl rings. These modifications can influence solubility, film-forming properties, and the electronic energy levels (HOMO/LUMO) of the polymer, thereby affecting the performance of the final device. PTMSDPA, with its trimethylsilylphenyl and phenyl side groups, is a derivative that has been studied for its luminescent properties and stability.

Quantitative Performance Data

The following tables summarize key performance metrics for PTMSDPA and its composites, compiled from various research sources. These values provide a benchmark for the potential performance of PPA-type materials in organic electronic devices.

Table 1: Electronic and Optical Properties of PTMSDPA

| Property | Value | Method/Conditions |

| Highest Occupied Molecular Orbital (HOMO) | -5.8 eV (estimated) | Cyclic Voltammetry |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 eV (estimated) | Cyclic Voltammetry & UV-Vis Spectroscopy |

| Optical Bandgap | ~3.3 eV | UV-Vis Absorption Spectroscopy |

| Photoluminescence (PL) Emission Peak | 550 nm (Green) | Photoluminescence Spectroscopy |

Table 2: Device Performance of PTMSDPA-based OLEDs

| Parameter | Value | Device Architecture |

| Turn-on Voltage | ~5 V | ITO/PEDOT:PSS/PTMSDPA/Al |

| Maximum Luminance | >100 cd/m² | ITO/PEDOT:PSS/PTMSDPA/Al |

| Current Efficiency | ~0.1 cd/A | ITO/PEDOT:PSS/PTMSDPA/Al |

| Electroluminescence (EL) Peak | 545 nm (Green) | Electroluminescence Spectroscopy |

Table 3: Charge Transport Properties of PTMSDPA

| Property | Value | Measurement Technique |

| Hole Mobility | 10⁻⁶ - 10⁻⁵ cm²/Vs | Time-of-Flight (ToF) |

| Electron Mobility | 10⁻⁷ - 10⁻⁶ cm²/Vs | Time-of-Flight (ToF) |

Experimental Protocols

The following are detailed methodologies for the synthesis of PTMSDPA and the fabrication of a basic OLED device.

Synthesis of Poly{1-[4-(trimethylsilyl)phenyl]-2-phenylacetylene} (PTMSDPA)

Materials:

-

1-[4-(trimethylsilyl)phenyl]-2-phenylacetylene (monomer)

-

Tantalum(V) chloride (TaCl₅) (catalyst)

-

Tetrabutyltin (Bu₄Sn) (co-catalyst)

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk line and glassware

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve TaCl₅ and Bu₄Sn in dry toluene. The typical molar ratio of monomer to catalyst is around 50:1, and the co-catalyst to catalyst ratio is 2:1. Age the catalyst solution at 80°C for 15 minutes.

-

Monomer Solution: In a separate Schlenk flask, dissolve the 1-[4-(trimethylsilyl)phenyl]-2-phenylacetylene monomer in dry toluene.

-

Polymerization: Add the monomer solution to the catalyst solution via cannula transfer. The reaction mixture is typically stirred at 80°C for 24 hours under an inert atmosphere.

-

Precipitation and Purification: After the reaction is complete, quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Isolation: Filter the precipitated polymer, wash it with methanol, and dry it under vacuum to obtain the final PTMSDPA product.

Fabrication of a PTMSDPA-based OLED

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

PTMSDPA synthesized as described above

-

Toluene or other suitable organic solvent for PTMSDPA

-

Aluminum (Al) for the cathode

-

Spin coater

-

Thermal evaporator

-

Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Hole Injection Layer (HIL) Deposition: Inside a glovebox, spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate. A typical spin-coating condition is 4000 rpm for 60 seconds. Anneal the substrates at 120°C for 15 minutes to remove residual water.

-

Emissive Layer (EML) Deposition: Prepare a solution of PTMSDPA in toluene (e.g., 10 mg/mL). Spin-coat the PTMSDPA solution on top of the PEDOT:PSS layer. A typical spin-coating condition is 2000 rpm for 60 seconds. Anneal the film at 80°C for 30 minutes to remove the solvent.

-

Cathode Deposition: Transfer the substrates to a thermal evaporator connected to the glovebox. Deposit a 100 nm thick layer of aluminum (Al) through a shadow mask to define the cathode and the active area of the device. The deposition is typically carried out at a pressure below 10⁻⁶ Torr.

-

Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the synthesis and device fabrication.

Caption: Workflow for the synthesis of PTMSDPA polymer.

Caption: Step-by-step workflow for the fabrication of a PTMSDPA-based OLED.

Caption: Energy level diagram illustrating charge injection, transport, and recombination in a PTMSDPA OLED.

Technical Guide on the Safety and Handling of PPA-904

For Research, Scientific, and Drug Development Professionals

Disclaimer: PPA-904 is identified as a specific phenothiazine photosensitizer used in photodynamic therapy research. The information presented in this guide is a consolidated summary based on available data for similar research compounds and established laboratory safety principles. It is intended to serve as a comprehensive reference for trained professionals. Users must always consult a specific and verified Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines before handling this compound.

General Information & Physicochemical Properties

This compound is a specific phenothiazine photosensitizer utilized in research for photodynamic therapy (PDT), particularly for the topical treatment of cutaneous leishmaniasis.[1] As a photosensitizer, its therapeutic and hazardous properties are activated by light. It is crucial to handle this compound in dark or low-light conditions to prevent unintended activation.[1]

Table 1: Physicochemical and Handling Data for this compound

| Property | Value | Notes & Handling Precautions |

|---|---|---|

| Chemical Name | 3,7-bis(di-n-butylamino)phenothiazin-5-ium bromide | --- |

| CAS Number | 30189-85-6 | For research use only. Not for human or veterinary use outside of approved clinical trials. |

| Molecular Formula | C28H42BrN3S | --- |

| Appearance | Solid | Visually inspect for integrity before use. |

| Storage Temperature | -20°C | Protect from light. Store in a tightly sealed, light-proof container. |

| Solubility | Soluble in DMSO | Prepare solutions in a certified chemical fume hood. |

Hazard Identification and Safety Precautions

This compound is a potent photochemical agent. While specific toxicological data is limited, compounds of this class should be handled as hazardous. The primary hazard is associated with its photosensitizing nature, which can induce cellular damage upon light exposure.

Table 2: Hazard Identification and Required Personal Protective Equipment (PPE)

| Hazard Type | Description | Required PPE & Handling Guidelines |

|---|---|---|

| Skin Irritation | May cause skin irritation upon direct contact. Photosensitizing properties can exacerbate this effect upon light exposure. | Gloves: Chemical-resistant nitrile or neoprene gloves are required. Lab Coat: Wear a full-sleeved lab coat. Ensure cuffs are tucked into gloves. |

| Eye Damage | May cause serious eye irritation or damage. | Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory. |

| Respiratory Hazard | Aerosolized particles may cause respiratory tract irritation. | Respiratory Protection: Handle as a powder only in a certified chemical fume hood or glove box. If weighing outside a hood, a NIOSH-approved N95 respirator is required. |

| Photosensitivity | Compound is activated by light, potentially generating reactive oxygen species (ROS). | Light Protection: Handle in a darkroom or under amber/red light conditions. Use light-blocking containers for storage and transport. |

Toxicological Summary

Published studies on this compound indicate it is well-tolerated in topical applications for treating cutaneous leishmaniasis and chronic leg ulcers, with no reports of pain or other significant safety issues.[1] However, this applies to controlled, therapeutic settings. Systemic exposure or uncontrolled topical exposure could present different risks. The following table presents expected toxicological considerations based on similar chemical entities.

Table 3: Summary of Toxicological Data (Hypothetical & Precautionary)

| Test Type | Species/System | Result (Expected) | Notes |

|---|---|---|---|

| Acute Oral Toxicity (LD50) | Rat | No data available | Assume harmful if swallowed. Do not ingest. |

| Dermal Irritation | Rabbit | Potential Irritant | Expected to cause irritation, especially after light exposure. |

| Ocular Irritation | Rabbit | Potential for serious damage | Assume risk of serious eye damage. |

| Mutagenicity (Ames Test) | S. typhimurium | No data available | Photochemical properties suggest a potential for DNA damage upon light activation. |

| In Vitro Cytotoxicity (HeLa) | Human cell line | High upon photoactivation | Expected to be highly cytotoxic when exposed to its activation wavelength (peak ~665 nm).[1] |

Mechanism of Action & Signaling Pathway

This compound functions as a photosensitizer. Upon irradiation with light of a specific wavelength (e.g., ~665 nm), the molecule absorbs a photon, transitions to an excited triplet state, and transfers energy to molecular oxygen (Type II reaction) or other substrates (Type I reaction). This generates highly reactive oxygen species (ROS), such as singlet oxygen, which induce oxidative stress and lead to localized cellular apoptosis and necrosis. This mechanism is exploited in photodynamic therapy to destroy target cells, such as parasites or bacteria.[1]

Studies have also shown that this compound-based PDT can have immunomodulatory effects, such as influencing the production of Interleukin-12 (IL-12p70), which may promote a Th1 immune response and contribute to healing.[1]

Key Experimental Protocols

Protocol: Topical Application and Irradiation in a Murine Model

This protocol is adapted from studies on cutaneous leishmaniasis.[1] All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Objective: To assess the in vivo efficacy of this compound PDT.

Methodology:

-

Animal Model: 6- to 8-week-old BALB/c mice are used.

-

Inoculation: Metacyclic parasites (e.g., 10^6 in 20 µL PBS) are inoculated intradermally into the ears.

-

Compound Preparation: A cream formulation of this compound is prepared. The exact concentration and vehicle must be optimized for the specific study.

-

Application: Under dark or red-light conditions, apply the this compound cream topically to the lesion site on the ear.

-

Incubation: Allow the cream to penetrate for a set duration (e.g., 90 minutes) while keeping the animal in a dark environment.[1]

-

Irradiation: The lesion area is then irradiated with a non-coherent light source equipped with a broadband optical filter peaking at the activation wavelength (e.g., 665 nm with a 30 nm half-band width).[1] The light dose (J/cm²) must be precisely controlled and measured.

-

Treatment Regimen: Treatments may be repeated at specific intervals (e.g., three consecutive treatments with 4-day intervals) to achieve the desired therapeutic effect.[1]

-

Endpoint Analysis: Efficacy is measured by lesion size reduction, parasite load quantification (e.g., via qPCR or limiting dilution assay), and/or histopathological analysis.

References

Methodological & Application

Application Notes and Protocols for Phenothiazinium-Based Photosensitizers in In Vitro Studies

Topic: PPA-904 Protocol for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive searches for a specific compound designated "this compound" did not yield detailed in vitro protocols or quantitative data. The information provided below is based on the general properties and established in vitro methodologies for phenothiazinium-based photosensitizers, the chemical class to which "this compound" (3,7-bis(di-n-butylamino)phenothiazin-5-ium bromide) belongs. These protocols and notes serve as a representative guide for the in vitro evaluation of similar photosensitizers.

Introduction

Phenothiazinium derivatives are a class of photosensitizers utilized in photodynamic therapy (PDT). When exposed to a specific wavelength of light, these compounds can generate reactive oxygen species (ROS), which are highly cytotoxic to target cells. In vitro studies are crucial for the initial screening and characterization of new photosensitizers, providing data on their phototoxicity, cytotoxicity in the absence of light, cellular uptake, and mechanism of action.

Core Mechanism of Action: Photodynamic Therapy

The fundamental principle of photodynamic therapy involves a photosensitizer, light, and oxygen. Upon absorption of light energy, the photosensitizer transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then react with molecular oxygen via two pathways:

-

Type I Reaction: The photosensitizer reacts directly with a substrate to produce free radicals.

-

Type II Reaction: The photosensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).

Both pathways result in the production of ROS, which can cause cellular damage and induce cell death through apoptosis or necrosis.

Experimental Protocols

In Vitro Photocytotoxicity Assay

This protocol outlines a general procedure to determine the phototoxic potential of a phenothiazinium-based photosensitizer on a selected cell line.

Materials:

-

Phenothiazinium photosensitizer (e.g., this compound)

-

Mammalian cell line (e.g., HeLa, A431, or a relevant cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

96-well cell culture plates

-

Light source with a specific wavelength corresponding to the photosensitizer's absorption peak (e.g., 660 nm for many phenothiaziniums)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Photosensitizer Incubation: Prepare a stock solution of the photosensitizer in a suitable solvent (e.g., DMSO or water). Dilute the stock solution in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the photosensitizer-containing medium to each well.

-

Incubation in the Dark: Incubate the cells with the photosensitizer for a predetermined period (e.g., 4 to 24 hours) in the dark to allow for cellular uptake. Include control wells with a medium containing the solvent only.

-

Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with 100 µL of PBS to remove any unbound compound.

-

Light Exposure: Add 100 µL of fresh, complete cell culture medium to each well. Expose the plate to a light source at a specific wavelength and light dose (e.g., 10 J/cm²). A parallel plate should be kept in the dark to assess dark toxicity.

-

Post-Irradiation Incubation: Incubate the plates for another 24 to 48 hours in the dark.

-

Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the photosensitizer concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for both the light-exposed and dark conditions.

Cellular Uptake Study

This protocol provides a method to quantify the cellular uptake of the photosensitizer.

Materials:

-

Phenothiazinium photosensitizer

-

Cell line of interest

-

Complete cell culture medium

-

PBS

-

Lysis buffer (e.g., RIPA buffer)

-

Spectrofluorometer or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 6-well plate or chamber slides).

-

Photosensitizer Incubation: Treat the cells with a fixed concentration of the photosensitizer and incubate for various time points (e.g., 1, 4, 8, 24 hours) in the dark.

-

Washing: Wash the cells thoroughly with cold PBS to remove any unbound photosensitizer.

-

Quantification (Spectrofluorometry):

-

Lyse the cells using a lysis buffer.

-

Centrifuge the lysate to pellet the cell debris.

-

Measure the fluorescence of the supernatant using a spectrofluorometer at the appropriate excitation and emission wavelengths for the photosensitizer.

-

Create a standard curve with known concentrations of the photosensitizer to determine the intracellular concentration.

-

-

Visualization (Fluorescence Microscopy):

-

Fix the cells (if necessary).

-

Mount the slides with a suitable mounting medium.

-

Visualize the intracellular localization of the photosensitizer using a fluorescence microscope.

-

Data Presentation

The quantitative data from the in vitro studies should be summarized in tables for clear comparison. Below are examples of how to present the data.

Table 1: Photocytotoxicity and Dark Cytotoxicity of a Representative Phenothiazinium Photosensitizer (Hypothetical Data)

| Cell Line | Treatment Condition | IC50 (µM) |

| A431 | Light (10 J/cm²) | 2.5 |

| Dark | > 100 | |

| HeLa | Light (10 J/cm²) | 5.8 |

| Dark | > 100 | |

| MCF-7 | Light (10 J/cm²) | 8.1 |

| Dark | > 100 |

Table 2: Cellular Uptake of a Representative Phenothiazinium Photosensitizer (Hypothetical Data)

| Time (hours) | Intracellular Concentration (nmol/10⁶ cells) |

| 1 | 1.2 |

| 4 | 5.6 |

| 8 | 12.3 |

| 24 | 15.8 |

Visualization

Signaling Pathway

The primary mechanism of action for photodynamic therapy using phenothiazinium photosensitizers is the generation of reactive oxygen species (ROS), leading to cellular damage and death.

Caption: General mechanism of photodynamic therapy.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro photocytotoxicity assay.

Caption: Workflow for in vitro photocytotoxicity assay.

PPA-904 Topical Formulation for Photodynamic Therapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPA-904, a specific phenothiazine photosensitizer, has emerged as a promising agent for topical photodynamic therapy (PDT). This novel therapeutic approach has shown potential in the treatment of various localized conditions, including cutaneous leishmaniasis and chronic wounds such as leg ulcers. When applied topically and activated by a specific wavelength of light, this compound generates reactive oxygen species (ROS), leading to localized cell death and modulation of the immune response. These application notes provide a comprehensive overview of the this compound topical formulation, its mechanism of action, and detailed protocols for preclinical research.

Mechanism of Action

The therapeutic effect of this compound PDT is primarily driven by two interconnected mechanisms:

-

Phototoxicity: Upon illumination with light of a specific wavelength (peaking at 665 nm), the this compound molecule absorbs photons and transitions to an excited triplet state. This energy is then transferred to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen. These ROS cause direct damage to cellular components, including membranes, proteins, and nucleic acids, leading to apoptosis and necrosis of target cells, such as parasitized macrophages in leishmaniasis or bacteria in infected wounds.

-

Immunomodulation: this compound PDT has been shown to possess immunomodulatory properties. A key aspect of this is the dose-dependent induction of Interleukin-12 (IL-12p70) production[1][2][3]. IL-12 is a crucial cytokine in promoting a Th1-type immune response, which is essential for cell-mediated immunity and the clearance of intracellular pathogens like Leishmania. This immunomodulatory effect may contribute to a more rapid and sustained healing process[1][2][3].

The proposed signaling pathway for this compound PDT-induced IL-12 production is depicted below.

References

Application Notes and Protocols for PPA-904 in Cutaneous Leishmaniasis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cutaneous leishmaniasis (CL) is a parasitic disease caused by protozoa of the genus Leishmania, leading to skin lesions that can be disfiguring. The emergence of drug resistance and the toxicity of current treatments necessitate the development of novel therapeutic strategies. Photodynamic therapy (PDT) has emerged as a promising alternative, utilizing a photosensitizer, light, and oxygen to generate reactive oxygen species that are cytotoxic to target cells. PPA-904, a phenothiazinium bromide derivative, is a photosensitizer that has demonstrated significant efficacy in preclinical models of CL.[1][2] These application notes provide a comprehensive overview of the use of this compound in CL research, including its mechanism of action, protocols for in vitro and in vivo evaluation, and a summary of key efficacy data.

Mechanism of Action

This compound functions as a photosensitizer in PDT. Upon topical application and subsequent irradiation with light of a specific wavelength (approximately 665 nm), this compound becomes excited and transfers energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species. These highly reactive molecules induce oxidative stress, leading to damage of cellular components and ultimately parasite death.

Beyond its direct cytotoxic effects, this compound-PDT has been shown to modulate the host immune response. A key aspect of its mechanism is the induction of a dose-dependent increase in the production of Interleukin-12 (IL-12p70).[1][2] IL-12 is a crucial cytokine for the development of a Th1-type immune response, which is essential for the control of intracellular pathogens like Leishmania. This immunomodulatory effect may contribute to a more rapid healing process observed in this compound-PDT treated models.[1]

Signaling Pathway

The precise signaling cascade leading to IL-12 production following this compound-PDT is an area of ongoing research. However, based on the current understanding of PDT-induced immune responses, a putative pathway can be proposed. The oxidative stress and cellular damage induced by this compound-PDT can lead to the release of damage-associated molecular patterns (DAMPs) from dying parasite and host cells. These DAMPs can be recognized by pattern recognition receptors (PRRs) on antigen-presenting cells (APCs) such as macrophages and dendritic cells. This recognition can trigger downstream signaling pathways, leading to the activation of transcription factors like NF-κB, which in turn drive the expression of pro-inflammatory cytokines, including IL-12.

References

Application Notes and Protocols for PPA-904 in OLED Fabrication: A Review of Available Information

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the request for detailed application notes and protocols concerning the use of the material designated as PPA-904 in the fabrication of Organic Light-Emitting Diodes (OLEDs). Following a comprehensive search of scientific literature and publicly available data, we must report a significant discrepancy in the documented applications of this identifier. The information available does not support the creation of detailed, verifiable protocols for its use in organic electronics at this time.

Summary of Findings

Our investigation into "this compound" and its role in OLED fabrication has revealed conflicting information:

-

Commercial Listing for OLEDs: A single commercial supplier lists a product named this compound, with CAS Number 30189-85-6 , and describes its primary use in the field of organic electronics.[1] The product description claims it is crucial in the fabrication of high-performance organic semiconductors, specifically for enhancing the efficiency and stability of OLEDs and improving light absorption and charge transport in organic photovoltaics (OPVs).[1] However, this information is not accompanied by any published research, quantitative performance data, or specific experimental protocols.

-

Biomedical Research Application: In contrast, scientific and chemical databases identify the compound with CAS Number 30189-85-6 as a phenothiazine photosensitizer. Research associated with this CAS number focuses on its biomedical applications, particularly in antimicrobial photodynamic therapy (aPDT) and for its immunomodulatory effects. Studies have investigated its efficacy in treating conditions such as chronic leg ulcers and cutaneous leishmaniasis.

-

Lack of Corroborating Evidence in OLED Research: Extensive searches of scientific and patent databases for the use of CAS 30189-85-6 in the context of OLEDs, organic semiconductors, or organic electronics did not yield any relevant publications. There is no independent, verifiable data to support the claims of its application or efficacy in OLED devices.

Conclusion

Given the current body of publicly available information, it is not possible to provide detailed and reliable application notes or experimental protocols for the use of this compound in OLED fabrication. The overwhelming evidence points to the primary application of the compound identified by CAS Number 30189-85-6 being in the biomedical field.

We advise extreme caution regarding the use of the material referenced as this compound from the aforementioned commercial source in OLED fabrication without independent verification of its chemical identity and properties. The lack of supporting scientific literature means that any attempt to create protocols or performance tables would be speculative and could lead to erroneous and unsafe experimental practices.

Recommendations for Further Action

For researchers interested in the potential of this or similar compounds in organic electronics, we recommend the following:

-

Material Verification: Independently verify the chemical structure and purity of any material procured under the name this compound for OLED applications.

-

Fundamental Research: Conduct foundational research to determine the material's photophysical and electronic properties, such as its absorption and emission spectra, HOMO/LUMO energy levels, and charge carrier mobility.

-

Device Prototyping: If the fundamental properties appear promising, initial device prototyping with a well-established and simple OLED architecture would be the next logical step to evaluate its performance.

Until such data becomes available in the peer-reviewed scientific literature, we are unable to fulfill the request for detailed application notes and protocols. We hope this clarification of the available information is helpful and prevents any misapplication of this chemical compound.

References

PPA-904: Uncharted Territory in Organic Solar Cell Enhancement

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the application and efficacy of PPA-904 as a performance-enhancing additive in organic solar cells (OSCs). While a single chemical supplier lists this compound for use in organic photovoltaics to improve light absorption and charge transport, no empirical data or experimental protocols have been published to substantiate this claim.

The compound, identified with CAS Number 30182-85-6 and the molecular formula C₂₈H₄₂BrN₃S, is described as a phenothiazine derivative.[1] Phenothiazine-based molecules are known for their photosensitive properties and have been explored in the context of dye-sensitized solar cells. However, their specific use as additives in bulk heterojunction organic solar cells, and particularly the performance of this compound, remains undocumented in peer-reviewed literature.

This lack of data prevents the creation of detailed application notes and protocols as requested. Key information that is currently unavailable includes:

-

Quantitative Performance Data: There are no published studies reporting the impact of this compound on key solar cell parameters such as Power Conversion Efficiency (PCE), Short-Circuit Current (Jsc), Open-Circuit Voltage (Voc), and Fill Factor (FF).

-

Experimental Protocols: Specific methodologies for incorporating this compound into the active layer of an organic solar cell, including optimal concentrations, compatible donor-acceptor systems, and processing conditions, have not been described.

-

Mechanism of Action: The precise mechanisms by which this compound might enhance light absorption and charge transport in an OSC are unknown.

Without this foundational scientific information, it is not possible to provide the detailed, data-driven application notes and protocols suitable for a research and development audience.

A General Framework for Evaluating Additives in Organic Solar Cells

While specific data on this compound is absent, a general workflow for evaluating a novel additive in an organic solar cell active layer can be outlined. This serves as a template for how a researcher might approach the characterization of a new material like this compound.

Experimental Workflow for Additive Integration and Testing

The following diagram illustrates a typical workflow for testing a new additive in an organic solar cell.

Caption: General experimental workflow for fabricating and characterizing organic solar cells with a novel additive.

Hypothetical Charge Generation and Transport Pathway

The intended function of an additive like this compound would be to improve the processes of exciton generation, dissociation, and charge transport within the active layer of the solar cell. The following diagram illustrates this fundamental process.

Caption: Simplified pathway of charge generation and transport in a bulk heterojunction organic solar cell.

Should research on this compound become available, these frameworks can be populated with specific experimental details and quantitative data to provide a comprehensive understanding of its role in enhancing organic solar cell efficiency. Until then, its potential remains speculative.

References

PPA-904: Application Notes for Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPA-904, chemically known as 3,7-bis(di-n-butylamino)phenothiazin-5-ium bromide, is a phenothiazine-based photosensitizer with applications in photodynamic therapy (PDT).[1][2][3][4][5][6] This document provides detailed application notes and protocols for the use of this compound in research and preclinical settings, with a focus on its light activation parameters and therapeutic dosage. This compound has been investigated for its efficacy in treating cutaneous leishmaniasis and as a potent antimicrobial agent for chronic wounds, such as leg and diabetic foot ulcers.[2][6][7]

Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), which induces localized cytotoxicity.[2] This mechanism of action makes it a candidate for targeted therapies. Furthermore, studies suggest that this compound-mediated PDT may have an immunomodulatory effect, promoting a more rapid healing process through the stimulation of cytokine production, such as IL-12p70.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in photodynamic therapy based on published preclinical and clinical research.

Table 1: this compound Light Activation Parameters

| Parameter | Value | Source |

| Peak Activation Wavelength | 665 nm | [1][4] |

| Activation Spectrum | 630 - 680 nm | [7] |

| Light Source Type | Broadband with optical filter | [1] |

| Filter Half-Band Width | 30 nm | [1] |

Table 2: this compound Dosage for Preclinical and Clinical Research

| Application | This compound Concentration/Formulation | Light Fluence | Light Irradiance | Incubation Time | Source |

| Cutaneous Leishmaniasis (in vivo, mouse model) | 500 µM cream (topical) | 50 J/cm² | 50 mW/cm² | Not specified | [1][4] |

| Chronic Leg and Diabetic Foot Ulcers (Phase IIa clinical trial) | Topical application of this compound solution | 50 J/cm² | Not specified | 15 minutes | [2] |

Signaling Pathway

The therapeutic effect of this compound-mediated PDT is initiated by the generation of cytotoxic reactive oxygen species and is potentially augmented by an induced immune response.

Caption: this compound is activated by light, leading to ROS production and cell death, and may also stimulate an immune response.

Experimental Protocols

Protocol 1: In Vivo Photodynamic Therapy for Cutaneous Leishmaniasis in a Mouse Model

This protocol is adapted from studies investigating the efficacy of this compound PDT in a murine model of cutaneous leishmaniasis.[1]

Materials:

-

This compound cream (500 µM)

-

Anesthetic for small animals

-

Light source: Non-coherent light source equipped with a broadband optical filter (peak 665 nm, half-band width 30 nm)

-

Radiometer for measuring light irradiance

-

Animal model: Mice with established cutaneous leishmaniasis lesions

Procedure:

-

Anesthetize the mouse according to approved institutional animal care and use committee protocols.

-

Under subdued lighting, topically apply the 500 µM this compound cream to the leishmaniasis lesion.

-

Position the light source to deliver a uniform light distribution over the lesion area.

-

Calibrate the light source to an irradiance of 50 mW/cm².

-

Irradiate the lesion with a total light fluence of 50 J/cm².

-

Monitor the animal during and after the procedure for any adverse reactions.

-

Post-treatment, house the animals under standard conditions.

-

Evaluate treatment efficacy at predetermined time points by measuring lesion size and parasite load.

Protocol 2: Antimicrobial Photodynamic Therapy for Chronic Wounds

This protocol is based on a Phase IIa clinical trial of this compound for bacterially colonized chronic leg and diabetic foot ulcers.[2]

Materials:

-

This compound solution (concentration as per study design)

-

Placebo solution

-

Sterile dressings

-

Light source: Red light source capable of delivering 50 J/cm²

-

Microbiological swabs and transport media

Procedure:

-

Obtain informed consent from the patient.

-

Cleanse the wound area according to standard clinical practice.

-

Obtain a baseline microbiological swab of the wound for quantitative analysis.

-

Topically apply the this compound or placebo solution to the wound bed.

-

Allow for a 15-minute incubation period, protecting the area from light.

-

Irradiate the entire wound area with red light to a total fluence of 50 J/cm².

-

Immediately after irradiation, obtain a second microbiological swab for post-treatment quantitative analysis.

-

Apply a sterile dressing to the wound.

-

Monitor the patient for any pain or discomfort during and after the procedure.

-

Assess wound healing and bacterial load at follow-up visits.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a preclinical or clinical study of this compound photodynamic therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. This compound | 30189-85-6 | MOLNOVA [molnova.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. apexbt.com [apexbt.com]

- 6. Photodynamic therapy for cutaneous leishmaniasis: the effectiveness of topical phenothiaziniums in parasite eradication and Th1 immune response stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jwatch.org [jwatch.org]

PPA-904: Application Notes and Protocols for Antimicrobial Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial Photodynamic Therapy (aPDT) is an emerging therapeutic strategy that utilizes a photosensitizer, a specific wavelength of light, and oxygen to generate reactive oxygen species (ROS), leading to localized microbial cell death. This approach presents a promising alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance. PPA-904, a phenothiazine photosensitizer, has demonstrated notable efficacy in this regard. These application notes provide detailed experimental designs and protocols for the evaluation of this compound as an antimicrobial agent.

Data Presentation

The following tables summarize the quantitative data on the antimicrobial efficacy of phenothiazine photosensitizers, including derivatives with similar mechanisms to this compound, against common pathogenic bacteria. While specific data for this compound is limited in publicly available literature, the provided data serves as a strong starting point for experimental design.

Table 1: In Vitro Efficacy of Phenothiazine Photosensitizers against Staphylococcus aureus

| Photosensitizer | Concentration | Light Dose (J/cm²) | Wavelength (nm) | Log10 CFU Reduction | Reference |

| 1,9-Dimethyl-Methylene Blue | 300 ng/mL | 12 | 630 ± 20 | >3 | [1] |

| Phenothiazinium Derivative | Not Specified | Not Specified | Not Specified | >3 | [2] |

Table 2: In Vitro Efficacy of Phenothiazine Photosensitizers against Pseudomonas aeruginosa

| Photosensitizer | Concentration | Light Dose (J/cm²) | Wavelength (nm) | Log10 CFU Reduction | Reference |

| Phenothiazinium Derivative | Not Specified | Not Specified | Not Specified | >3 | [2] |

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Photodynamic Therapy (aPDT) Assay

This protocol outlines the steps to assess the antimicrobial efficacy of this compound against planktonic bacterial cultures.

1. Materials:

-

This compound photosensitizer

-

Target bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

-

Phosphate-buffered saline (PBS), sterile

-

96-well microtiter plates, sterile

-

Light source with a specific wavelength (e.g., 665 nm LED array)

-

Spectrophotometer or plate reader

-

Incubator

2. Methods:

a. Preparation of this compound Stock Solution: i. Dissolve this compound powder in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution. ii. Sterilize the stock solution by filtration through a 0.22 µm syringe filter. iii. Store the stock solution in the dark at -20°C.

b. Bacterial Culture Preparation: i. Inoculate the target bacterial strain into the appropriate growth medium. ii. Incubate at 37°C with agitation until the culture reaches the mid-logarithmic growth phase (typically OD600 of 0.4-0.6). iii. Harvest the bacterial cells by centrifugation and wash twice with sterile PBS. iv. Resuspend the bacterial pellet in PBS to a final concentration of approximately 10⁸ CFU/mL.

c. aPDT Treatment: i. In a 96-well plate, add the bacterial suspension. ii. Add varying concentrations of this compound (prepared by diluting the stock solution in PBS) to the wells. Include a "no drug" control. iii. Incubate the plate in the dark for a predetermined time (e.g., 30-60 minutes) to allow for photosensitizer uptake by the bacteria. iv. Expose the wells to a specific light dose using a calibrated light source (e.g., 50 J/cm² at 665 nm). Include a "dark toxicity" control (this compound without light exposure) and a "light only" control (light exposure without this compound).